14-Chlorodaunorubicin

Description

Properties

IUPAC Name |

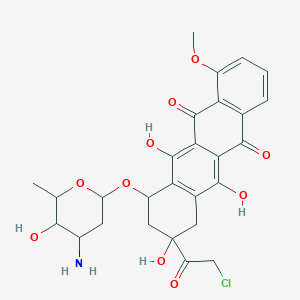

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(2-chloroacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28ClNO10/c1-10-22(31)13(29)6-17(38-10)39-15-8-27(36,16(30)9-28)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,31,33,35-36H,6-9,29H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCKPOWJKPVJRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CCl)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClNO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923740 |

Source

|

| Record name | 3-(Chloroacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121250-06-4 |

Source

|

| Record name | 14-Chlorodaunorubicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121250064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Chloroacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 14-Chlorodaunorubicin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Chlorodaunorubicin is a synthetic derivative of daunorubicin, a potent anthracycline antibiotic widely used in cancer chemotherapy.[1] Like its parent compound, 14-Chlorodaunorubicin is of significant interest to the scientific community for its potential as an antineoplastic agent. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of 14-Chlorodaunorubicin, offering insights for researchers and professionals engaged in drug discovery and development. While specific experimental data for this derivative is limited, this guide will draw upon established knowledge of daunorubicin and the anthracycline class to provide a robust technical profile.

Chemical Identity and Structure

14-Chlorodaunorubicin is systematically named (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-chloroacetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione. Its chemical structure is characterized by a tetracyclic aglycone, a daunosamine sugar moiety, and a chloroacetyl group at the C-14 position, which distinguishes it from daunorubicin.

Caption: Chemical Structure of 14-Chlorodaunorubicin.

Physicochemical Properties

| Property | Value (14-Chlorodaunorubicin) | Value (Daunorubicin Hydrochloride) | Source |

| CAS Number | 121250-06-4 | 23541-50-6 | |

| Molecular Formula | C27H28ClNO10 | C27H29NO10 · HCl | |

| Molecular Weight | 561.96 g/mol | 563.99 g/mol | |

| Appearance | Not specified (likely an orange-red crystalline solid) | Orange-red powder | [2] |

| Melting Point | Not specified (Daunorubicin HCl decomposes at 188-190 °C) | 188-190 °C (decomposes) | [2] |

| Solubility | Not specified | Soluble in water, DMSO, and dimethyl formamide; sparingly soluble in ethanol. | [3] |

Mechanism of Action

The primary mechanism of action for anthracyclines, including 14-Chlorodaunorubicin, involves the inhibition of DNA and RNA synthesis, ultimately leading to cell death.[4] This is achieved through two principal pathways:

-

DNA Intercalation: The planar tetracyclic ring structure of the molecule inserts itself between DNA base pairs. This intercalation disrupts the normal helical structure of DNA, creating a physical barrier that obstructs the processes of replication and transcription.

-

Topoisomerase II Inhibition: 14-Chlorodaunorubicin, like its parent compound, is a potent inhibitor of topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by creating transient double-strand breaks. The drug stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks, which triggers apoptotic pathways.

Caption: The dual mechanism of action of 14-Chlorodaunorubicin.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules like 14-Chlorodaunorubicin.[5][6]

-

¹H NMR: Proton NMR would provide detailed information about the number and connectivity of hydrogen atoms in the molecule. Key signals would include those from the aromatic protons on the anthracycline core, the protons of the daunosamine sugar, the methoxy group, and the newly introduced chloroacetyl moiety.

-

¹³C NMR: Carbon-13 NMR would reveal the carbon skeleton of the molecule.[7][8] Distinct signals would be expected for the carbonyl carbons, the aromatic carbons, the carbons of the sugar ring, and the carbons of the chloroacetyl group.

While specific NMR data for 14-Chlorodaunorubicin is not publicly available, analysis of the spectra of daunorubicin and its derivatives provides a strong basis for predicting the expected chemical shifts and coupling constants.[5]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and determining the fragmentation pattern of 14-Chlorodaunorubicin.

-

High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement, confirming the elemental composition of the molecule.

-

Tandem Mass Spectrometry (MS/MS): MS/MS analysis would reveal characteristic fragmentation patterns.[9] Key fragmentations would likely include the cleavage of the glycosidic bond to separate the aglycone from the daunosamine sugar, as well as fragmentation of the chloroacetyl side chain.[10]

Experimental Protocols: In Vitro Cytotoxicity Assays

The cytotoxic potential of 14-Chlorodaunorubicin against various cancer cell lines can be evaluated using standard in vitro assays. The following is a generalized protocol that can be adapted for specific cell lines and experimental conditions.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

14-Chlorodaunorubicin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of 14-Chlorodaunorubicin for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control if the drug is dissolved in a solvent like DMSO.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[11]

Caption: Workflow for determining the in vitro cytotoxicity of 14-Chlorodaunorubicin using an MTT assay.

Therapeutic Potential and Future Directions

The introduction of a chloroacetyl group at the C-14 position of daunorubicin may alter its biological properties, potentially leading to:

-

Enhanced Cytotoxicity: The modification could increase the compound's affinity for its molecular targets or enhance its ability to induce apoptosis.

-

Altered Pharmacokinetics: The lipophilicity and metabolic stability of the drug may be affected, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Overcoming Drug Resistance: The structural modification might circumvent mechanisms of drug resistance that affect the parent compound.

Further research is warranted to fully elucidate the pharmacological profile of 14-Chlorodaunorubicin. This includes comprehensive in vitro and in vivo studies to assess its efficacy, toxicity, and pharmacokinetic properties. Such investigations will be crucial in determining its potential as a next-generation anthracycline for cancer therapy.

References

-

ResearchGate. NMR analysis of antitumor drugs: Doxorubicin, daunorubicin and their functionalized derivatives. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

National Institutes of Health. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma. [Link]

-

ResearchGate. Energy‐resolved HCD fragmentation of daunorubicin‐peptide conjugates. [Link]

-

PubMed. Establishment of a daunorubicin-resistant cell line which shows multi-drug resistance by multifactorial mechanisms. [Link]

-

ResearchGate. A: 1 H NMR Spectra of Daunomycin. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

MDPI. Design of New Daunorubicin Derivatives with High Cytotoxic Potential. [Link]

-

PubChem. Daunorubicin hydrochloride | C27H30ClNO10 | CID 62770. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

The Royal Society of Chemistry. Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]

-

Chemistry LibreTexts. 14.

NMR Spectroscopy. [Link] -

IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

-

Altogen Labs. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]

-

National Institutes of Health. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue. [Link]

-

Spandidos Publications. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. [Link]

-

Pharmaffiliates. CAS No : 121250-06-4 | Product Name : 14-Chloro Daunorubicin. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Daunorubicin Hydrochloride | C27H30ClNO10 | CID 62770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

Technical Guide: Early-Stage Research & Synthesis of 14-Chlorodaunorubicin Analogues

Topic: Early-stage research on 14-Chlorodaunorubicin analogues Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The modification of the C-14 position of the anthracycline scaffold represents a critical pivotal point in the development of next-generation chemotherapeutics. While Daunorubicin (DNR) and Doxorubicin (DOX) remain clinical standards, their dose-limiting cardiotoxicity and susceptibility to multidrug resistance (MDR) necessitate the development of semi-synthetic analogues.

14-Chlorodaunorubicin (14-Cl-DNR) serves as a high-value electrophilic intermediate. Unlike the C-14 hydroxyl group of doxorubicin, the C-14 chloride is a potent leaving group (alpha-haloketone), enabling facile nucleophilic substitution to generate a diverse library of esters, ethers, and amine-linked conjugates. This guide details the synthetic pathways, stability considerations, and early-stage pharmacological profiling required to utilize 14-Cl-DNR as a scaffold for novel drug discovery.

The 14-Chloro Scaffold: Chemical Rationale

The pharmacological distinction between Daunorubicin and Doxorubicin lies in a single hydroxyl group at C-14. This hydroxylation significantly alters the pharmacokinetic profile, increasing polarity and DNA binding affinity.

14-Chlorodaunorubicin introduces a reactive electrophile at this position.

-

Reactivity: The C-14 carbon, adjacent to the C-13 ketone, forms an

-haloketone. This moiety is highly susceptible to -

Lipophilicity: The chloro-substituent increases lipophilicity (

) relative to Doxorubicin, potentially altering cellular uptake mechanisms and overcoming P-glycoprotein (P-gp) efflux pumps. -

Stability: While 14-Bromo derivatives are often synthesized first due to faster kinetics, 14-Chloro analogues offer a balance of reactivity and hydrolytic stability, making them superior for storage and subsequent functionalization.

Synthesis Protocol: From Daunorubicin to 14-Cl-DNR

Note: All procedures involving anthracyclines must be performed in a Class II Biological Safety Cabinet under yellow light (to prevent photodegradation).

Phase A: Activation (Bromination)

Direct chlorination is often less selective; therefore, the standard industrial route proceeds via a 14-bromo intermediate which is subsequently converted or used directly.

Reagents:

-

Daunorubicin Hydrochloride (DNR-HCl)[1]

-

Bromine (

) or Pyridinium hydrobromide perbromide -

Trimethyl orthoformate (TMOF)

-

Solvent: Methanol/1,4-Dioxane (1:1 v/v)

Protocol:

-

Ketone Protection (In Situ): Dissolve DNR-HCl in Methanol/Dioxane. Add TMOF (4-5 eq). This protects the C-13 ketone as a ketal, preventing over-bromination or ring degradation.

-

Halogenation: Cool the solution to 10–15°C. Add

(in -

Quenching: Quench with propylene oxide or cyclohexene to scavenge excess bromine.

-

Hydrolysis: Add acetone and dilute hydrobromic acid (0.25 M). Stir at room temperature for 48 hours to deprotect the ketal and yield 14-Bromodaunorubicin .

Phase B: Conversion to 14-Chlorodaunorubicin

To obtain the 14-chloro derivative specifically, a halide exchange or direct chlorination using sulfuryl chloride (

Exchange Protocol:

-

Dissolve 14-Bromodaunorubicin in acetone/water.

-

Add excess Potassium Chloride (KCl) or dilute HCl.

-

Reflux gently or stir at 40°C. The chloride displaces the bromide due to the higher bond strength of C-Cl vs C-Br, driving the equilibrium.

-

Purification: Extract with n-butanol or chloroform. Precipitate in cold diethyl ether.

-

Characterization:

-

ESI-MS:

Da (14-Cl) vs -

NMR (

): The C-14 protons (

-

Workflow Visualization

The following diagram illustrates the divergence from Daunorubicin to various high-value analogues using the 14-Halo scaffold.

Figure 1: Synthetic divergence from Daunorubicin via the 14-Halo intermediate. This scaffold allows access to lipophilic esters (Valrubicin), hydrophilic drugs (Doxorubicin), and complex bioconjugates.

Analog Development & SAR

The 14-chlorodaunorubicin scaffold is rarely the final drug; it is the "key" to unlocking the 14-position.

Structure-Activity Relationship (SAR) Table

| Modification at C-14 | Compound Class | Effect on Pharmacology | Clinical/Research Example |

| -Cl (Chloro) | High reactivity; alkylating potential; increased lipophilicity. | 14-Chlorodaunorubicin (Research Standard) | |

| -OH (Hydroxyl) | Alcohol | Balanced polarity; high DNA affinity; cardiotoxic. | Doxorubicin (Standard of Care) |

| -O-CO-R (Ester) | Lipophilic Ester | High cellular penetration; altered distribution; local delivery. | Valrubicin (Bladder Cancer) |

| -S-Linker-Peptide | Thioether Conjugate | Prodrug strategy; cleavage by tumor proteases (e.g., Caspase). | RGDEVD-DOX (Experimental) |

Key Application: Valrubicin Synthesis

Valrubicin (N-trifluoroacetyladriamycin-14-valerate) is synthesized by reacting 14-bromodaunorubicin (or the chloro analog) with sodium valerate. The increased lipophilicity allows it to penetrate bladder tissue effectively when administered intravesically, treating BCG-refractory carcinoma in situ.

Emerging Application: Immunoconjugates

Researchers use 14-chlorodaunorubicin to attach "self-immolative" linkers. For example, a thiol-containing peptide can displace the chloride. Upon enzymatic cleavage of the peptide inside the tumor, the drug is released. The C-14 attachment point is often preferred over the sugar amine (C-3') because it preserves the daunosamine sugar's crucial interaction with the DNA minor groove.

Experimental Validation & Quality Control

Stability Testing

14-Chlorodaunorubicin is sensitive to hydrolysis.

-

Storage: Lyophilized powder at -20°C.

-

Solution Stability: Stable in anhydrous DMSO or DMF for 24 hours. In aqueous buffers (pH > 7.0), it rapidly hydrolyzes to Doxorubicin or degrades.

-

QC Check: Dissolve a small aliquot in Methanol. Inject on RP-HPLC (C18 column).

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

-

Detection: UV at 254 nm and 480 nm (quinone chromophore).

-

Criterion: 14-Cl peak must be distinct from the Doxorubicin (hydrolysis product) peak.

-

In Vitro Cytotoxicity Assay (Protocol Snippet)

To verify the potency of new analogues derived from the 14-Cl scaffold:

-

Cell Lines: HL-60 (Leukemia), MCF-7 (Breast).

-

Seeding: 5,000 cells/well in 96-well plates.

-

Treatment: Treat with 14-Cl-derived analogue (0.01 - 10

) for 48 hours. -

Readout: MTT or CellTiter-Glo assay.

-

Benchmark: Compare

values against Daunorubicin and Doxorubicin.-

Note: 14-Cl-DNR itself may show high toxicity due to non-specific alkylation; this is often an artifact of its reactivity rather than specific Topo II inhibition.

-

References

-

Synthesis of 14-fluorodoxorubicin and related esters. Source: ResearchGate. URL:[Link]

-

Self-Triggered Apoptosis Enzyme Prodrug Therapy (STAEPT). (Describes 14-halo synthesis protocol). Source: ResearchGate / Advanced Science. URL:[Link]

-

Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans. Source: NCBI / PMC. URL:[Link]

-

Protection from Doxorubicin-Induced Cardiomyopathy (AD 198 Analogue). Source: NCBI / PMC. URL:[Link]

Sources

Methodological & Application

Application Note: 14-Chlorodaunorubicin Cell Culture Treatment Methods

The following Application Note and Protocol Guide is designed for researchers investigating the biological activity of 14-Chlorodaunorubicin , a specific anthracycline derivative.

Abstract & Technical Scope

14-Chlorodaunorubicin (14-Cl-DNR) is a synthetic anthracycline analogue, historically significant as a pivotal intermediate in the conversion of Daunorubicin to Doxorubicin. Unlike its parent compounds, the presence of a halogen (chlorine) at the C-14 position introduces a highly reactive

This guide provides a standardized workflow for handling, solubilizing, and treating mammalian cell cultures with 14-Chlorodaunorubicin. Special emphasis is placed on preventing spontaneous hydrolysis (which converts the compound to Doxorubicin) to ensure the observed biological effects are attributable to the chlorinated derivative.

Chemical Identity & Handling

Critical Warning: 14-Chlorodaunorubicin is a potent cytotoxic agent and a potential vesicant. All procedures must be performed in a Class II Biological Safety Cabinet (BSC).

| Parameter | Specification |

| Chemical Name | 14-Chloro-daunomycin; 14-Chlorodaunorubicin |

| Class | Anthracycline Antibiotic / Haloketone derivative |

| Appearance | Red-orange crystalline powder |

| Solubility | Soluble in DMSO (>10 mM); Poorly soluble in water (risk of precipitation/hydrolysis) |

| Stability | High Risk: Light Sensitive.[1][2] Hydrolytically unstable at pH > 7.0. |

| Storage | -20°C or -80°C, desiccated, protected from light. |

The Hydrolysis Risk

In aqueous media, particularly at basic pH, the C-14 chlorine atom is a good leaving group. Nucleophilic attack by water or hydroxide ions can convert 14-Chlorodaunorubicin into Doxorubicin (14-hydroxydaunorubicin).

-

Implication: Long-term incubations (>24h) in standard media (pH 7.4) may result in a mixed treatment of 14-Cl-DNR and Doxorubicin.

-

Mitigation: Prepare fresh treatment media immediately before use.

Experimental Logic & Pathway Visualization

Structural & Metabolic Context

The following diagram illustrates the position of 14-Chlorodaunorubicin in the anthracycline family and its potential degradation pathway in culture media.

Figure 1: Chemical relationship and instability pathway. Note the potential for conversion to Doxorubicin in aqueous environments.[3]

Preparation of Stock & Working Solutions

Protocol A: Stock Solution Preparation (10 mM)

-

Weighing: Weigh 14-Chlorodaunorubicin powder in a sealed vial. Do not expose to ambient air humidity for long periods.

-

Solvent: Add high-grade anhydrous DMSO (Dimethyl Sulfoxide).

-

Calculation: Volume (mL) = Mass (mg) / [Molecular Weight × 0.01].

-

Example: For 1 mg of 14-Cl-DNR (MW ≈ 598.0 g/mol for HCl salt), add ~167 µL DMSO for 10 mM.

-

-

Dissolution: Vortex vigorously. The solution should be a clear, deep red.

-

Aliquot: Dispense into light-protected (amber) microtubes (e.g., 20 µL aliquots) to avoid freeze-thaw cycles.

-

Storage: Store at -80°C. Stable for 3 months.

Protocol B: Working Solution (Immediate Use)

Goal: Prepare a 10x or 100x intermediate dilution to minimize DMSO shock to cells.

-

Thaw one aliquot of 10 mM stock in the dark.

-

Dilute 1:100 in acidified PBS (pH 6.0) or serum-free media to create a 100 µM intermediate stock.

-

Note: Slightly acidic pH stabilizes the 14-Cl bond during the preparation phase.

-

-

Perform final dilution into pre-warmed cell culture media (pH 7.4) immediately prior to adding to cells.

Core Treatment Protocols

Dose-Response Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine IC50 values while minimizing hydrolysis artifacts.

Experimental Setup:

-

Cell Density: 3,000 - 5,000 cells/well (96-well plate).

-

Adhesion: Allow cells to adhere for 24 hours.

-

Controls:

-

Negative: 0.1% DMSO (Vehicle).

-

Positive: Doxorubicin (to distinguish 14-Cl specific effects).

-

Step-by-Step:

-

Preparation: Prepare a serial dilution of 14-Chlorodaunorubicin in culture media.

-

Recommended Range: 0.01 µM to 10 µM (Log scale: 10, 3, 1, 0.3, 0.1, 0.03, 0.01 µM).

-

-

Treatment: Aspirate old media from cells. Add 100 µL of fresh drug-containing media.

-

Critical Step: Do not prepare the dilution series hours in advance. Prepare and add within 15 minutes.

-

-

Incubation: Incubate for 24 to 48 hours .

-

Note: For 14-Cl specific effects, shorter exposure (6-12h) followed by a washout might be preferable to limit the observation to the initial compound's activity before it hydrolyzes or metabolizes.

-

-

Readout: Add MTT or CCK-8 reagent. Incubate 2-4 hours. Measure Absorbance (450 nm or 570 nm).

"Pulse-Chase" Treatment (Mechanism Validation)

Since 14-Chlorodaunorubicin may act as an alkylator (irreversible binding) unlike the reversible intercalation of Doxorubicin, a washout experiment is crucial.

| Step | Action | Rationale |

| 1 | Treat cells with IC80 concentration for 2 hours . | Allows rapid uptake and potential covalent binding. |

| 2 | Wash 3x with warm PBS. | Removes free, unbound drug. |

| 3 | Replenish with drug-free complete media. | "Chase" phase. |

| 4 | Incubate for 24-48 hours. | Assess if brief exposure caused lethal damage. |

| 5 | Result Interpretation | If 14-Cl-DNR is more potent than Doxorubicin in this assay, it suggests irreversible alkylation is occurring. |

Workflow Visualization

Figure 2: Step-by-step experimental workflow emphasizing rapid media preparation.

Data Analysis & Troubleshooting

Expected Results

-

IC50 Values: Typically in the nanomolar range (10 nM - 500 nM) for sensitive leukemia (HL-60, K562) or carcinoma lines.

-

Morphology: Cells will exhibit nuclear condensation and fragmentation (apoptosis).

-

Fluorescence: Like Doxorubicin, 14-Chlorodaunorubicin is intrinsically fluorescent (Ex/Em ~480/590 nm).

-

Caution: This fluorescence overlaps with Propidium Iodide (PI) and PE channels in flow cytometry. Use appropriate compensation or alternative dyes (e.g., DAPI/7-AAD).

-

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Precipitation in Media | Drug concentration > 50 µM or cold media used. | Sonicate stock; Ensure media is 37°C; Do not exceed 100 µM in aqueous buffer. |

| Loss of Potency | Hydrolysis to Doxorubicin or degradation.[3][4] | Prepare stocks fresh; Check pH of PBS used for intermediate dilution (keep < 7). |

| High Background Signal | Drug fluorescence interfering with assay. | Include a "Drug-only" (no cells) control in MTT/fluorescence assays to subtract background. |

| Inconsistent Replicates | Pipetting error of viscous DMSO or cell clumping. | Pre-dilute DMSO stock 1:10 before final addition; Ensure single-cell suspension. |

References

- Source for commercial availability and categoriz

-

PubChem. (n.d.). Daunorubicin Hydrochloride (Compound Summary). National Library of Medicine. Retrieved October 2023, from [Link]

- Source for physicochemical properties (solubility, stability)

-

Feijen, E. A. M., et al. (2015).[5][6] Equivalence Ratio for Daunorubicin to Doxorubicin in Relation to Late Heart Failure in Survivors of Childhood Cancer. Journal of Clinical Oncology. Retrieved from [Link]

- Reference for comparative cytotoxicity and potency r

- Source for mechanism of action (Topo II inhibition) and handling standards.

- Google Patents. (1980). Process for the conversion of daunorubicin into doxorubicin (US5008380A).

Sources

- 1. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5008380A - Process for the conversion of daunorubicin into doxorubicin - Google Patents [patents.google.com]

- 4. Physicochemical stability of Doxorubicin Accord 2 mg/mL in punctured original vials and polypropylene syringes and after dilution with 0.9% sodium chloride or 5% glucose solution in polyethylene bottles - GaBIJ [gabi-journal.net]

- 5. Equivalence Ratio for Daunorubicin to Doxorubicin in Relation to Late Heart Failure in Survivors of Childhood Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Equivalence Ratio for Daunorubicin to Doxorubicin in Relation to Late Heart Failure in Survivors of Childhood Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preclinical Evaluation of 14-Chlorodaunorubicin

Introduction & Molecule Profile[1]

14-Chlorodaunorubicin (14-Cl-DNR) is a reactive anthracycline derivative, historically significant as a synthetic intermediate in the conversion of Daunorubicin to Doxorubicin (Adriamycin) and Valrubicin. Unlike its parent compounds, the presence of a chlorine atom at the C-14 position creates an alpha-haloketone structure.

This structural modification confers unique properties:

-

High Reactivity: It acts as a potent alkylating agent, capable of forming covalent bonds with DNA and proteins, distinct from the pure intercalation mechanism of Daunorubicin.

-

Chemical Instability: It is susceptible to hydrolysis, rapidly converting to Doxorubicin in alkaline or neutral aqueous environments.

-

Vesicant Potency: It exhibits extreme local toxicity (tissue necrosis) if extravasated.

Critical Research Application: This guide is designed for researchers investigating:

-

Structure-Activity Relationships (SAR) of C-14 modified anthracyclines.

-

Synthesis of novel conjugates (e.g., peptide-drug conjugates) utilizing the reactive C-14 chloride.

-

Comparative toxicity profiling against standard-of-care anthracyclines.

Chemical Handling & Formulation Protocol

WARNING: 14-Cl-DNR is unstable. Improper formulation will result in the unintended administration of Doxorubicin (hydrolysis product), invalidating the study.

Stability & Hydrolysis Pathway

The following DOT diagram illustrates the critical instability pathway that must be mitigated during formulation.

Figure 1: Stability and Mechanism Pathway. Note the rapid hydrolysis risk (dashed red line) which converts the test article into Doxorubicin if pH is not controlled.

Formulation Protocol (Standardized)

-

Vehicle: Anhydrous Dimethyl Sulfoxide (DMSO) or slightly acidic saline (pH 4.5–5.0). Do not use PBS (Phosphate Buffered Saline) at pH 7.4 for stock storage, as it accelerates hydrolysis.

-

Reconstitution: Dissolve lyophilized 14-Cl-DNR in 100% DMSO to create a master stock (e.g., 10 mM).

-

Dilution: Immediately prior to injection (<15 mins), dilute the DMSO stock into sterile 0.9% Saline adjusted to pH 5.0 with 0.01N HCl. Final DMSO concentration should be <5%.

-

Light Protection: All handling must occur under yellow light or in amber vessels to prevent photodegradation.

Efficacy Model: Murine Leukemia (L1210/P388)

The L1210 and P388 leukemia models are the historical "gold standards" for anthracycline screening (NCI protocols). They are preferred over solid tumor xenografts for initial 14-Cl-DNR screening because they provide a rapid, quantifiable readout (survival time) and are highly sensitive to DNA-alkylating agents.

Experimental Design

-

Animal Strain: CD2F1 or B6D2F1 Mice (Hybrid strains preferred for vigor).

-

Sex/Age: Female, 6–8 weeks.

-

Group Size: n=10 (Treatment), n=10 (Vehicle Control), n=5 (Positive Control - Doxorubicin).

Step-by-Step Protocol

-

Tumor Inoculation (Day 0):

-

Harvest L1210 ascites fluid from a donor mouse.

-

Dilute cells to

cells/mL in cold HBSS. -

Inject

cells (0.1 mL) intraperitoneally (IP). -

Note on IP vs IV: While the tumor is IP, the drug should ideally be administered IV to assess systemic distribution. However, for initial screening, IP drug administration is common if the vesicant risk is managed (see below).

-

-

Treatment (Day 1, 5, 9):

-

Route: Intravenous (IV) Tail Vein is MANDATORY for 14-Cl-DNR to avoid chemical peritonitis caused by its vesicant nature.

-

Dosing: Based on MTD (typically 1–5 mg/kg range for functionalized anthracyclines).

-

Volume: 10 mL/kg (approx. 0.2 mL per 20g mouse).

-

-

Endpoint Monitoring:

-

Monitor weight daily. >20% weight loss requires euthanasia.

-

Record deaths daily.

-

Primary Metric: %T/C (Treated vs. Control Survival Time).

-

Success Criteria:

indicates significant activity.

-

-

Toxicity Model: Chronic Cardiotoxicity (Rat)

Anthracyclines are notorious for cumulative cardiotoxicity. Because 14-Cl-DNR is a precursor to Doxorubicin, it must be evaluated for cardiomyopathy. Rats are superior to mice for this model due to larger heart size (enabling echocardiography) and more human-like cardiac physiology.

Experimental Design

-

Sex: Male (hormonal consistency).

-

Duration: 6–8 weeks (Chronic model).

Dosing Regimen (Cumulative Toxicity)

Single high-dose bolus causes death by GI toxicity/sepsis, not cardiomyopathy. You must use a fractionated dose schedule .

| Parameter | Specification |

| Total Cumulative Dose target | 15–20 mg/kg (comparable to Doxorubicin) |

| Schedule | Weekly IV injection for 6–8 weeks |

| Dose per injection | 2.0 – 2.5 mg/kg |

| Vehicle | Acidified Saline (pH 5.0) |

| Route | Tail Vein (Slow infusion over 30s) |

Assessment Workflow

The following DOT diagram outlines the multi-parametric assessment required to validate cardiotoxicity.

Figure 2: Cardiotoxicity Assessment Workflow. Integration of functional (Echo), biochemical (Biomarkers), and structural (Histopathology) data.

Key Readouts

-

Echocardiography:

-

LVEF (Left Ventricular Ejection Fraction): A decrease of >10% from baseline indicates toxicity.

-

FS (Fractional Shortening): Sensitive marker for systolic dysfunction.

-

-

Histopathology (The Billingham Score):

-

Stain: Hematoxylin & Eosin (H&E) and Masson’s Trichrome (Fibrosis).

-

Look for: Cytoplasmic vacuolization, myofibrillar loss, and interstitial fibrosis.

-

References

-

Mazerska, Z., et al. (1987). "Antitumor activity of new N-substituted daunorubicin derivatives."[3] Drugs under Experimental and Clinical Research.

-

Herman, E. H., & Ferrans, V. J. (1997). "Preclinical animal models of cardiac protection from anthracycline toxicity." Seminars in Oncology.

-

American Heart Association (2021). "Preclinical Models of Cancer Therapy–Associated Cardiovascular Toxicity." Circulation Research.

-

National Cancer Institute (NCI). "In Vivo Evaluation of Antitumor Agents: L1210 Leukemia." Developmental Therapeutics Program.

-

PubChem. "14-Chlorodaunorubicin Compound Summary." National Library of Medicine.

Sources

- 1. Frontiers | Structural and Electrophysiological Changes in a Model of Cardiotoxicity Induced by Anthracycline Combined With Trastuzumab [frontiersin.org]

- 2. Ultrahigh-field cardiovascular magnetic resonance T1 and T2 mapping for the assessment of anthracycline-induced cardiotoxicity in rat models: validation against histopathologic changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor activity of new N-substituted daunorubicin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Resolution Quantification of 14-Chlorodaunorubicin via RP-HPLC

Abstract & Scope

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification of 14-Chlorodaunorubicin (also known as 14-chlorodaunomycin), a critical and reactive intermediate in the semi-synthesis of Doxorubicin from Daunorubicin.

Target Audience: Synthetic chemists, QC analysts, and process development scientists in oncology drug manufacturing. Key Challenge: 14-Chlorodaunorubicin is chemically unstable. It possesses a labile C-14 chlorine atom susceptible to hydrolysis (forming Doxorubicin) or degradation under basic or neutral conditions. This method prioritizes sample stability and resolution between the parent (Daunorubicin), the intermediate (14-Chlorodaunorubicin), and the product (Doxorubicin).

Scientific Context & Mechanism[1][2][3]

The Synthetic Pathway

Doxorubicin is typically produced from Daunorubicin via a halogenation-hydrolysis sequence.[1] 14-Chlorodaunorubicin is the electrophilic intermediate formed before hydrolysis converts the C-14 chloride to the C-14 hydroxyl group of Doxorubicin. Monitoring this species is essential for kinetic control and yield optimization.

Physicochemical Challenges

-

Instability: The C-14 halogen is a good leaving group. In the presence of water or heat, it rapidly hydrolyzes.

-

Structural Similarity: The analyte differs from the major matrix components only at the C-14 position (-H vs -Cl vs -OH), requiring high-efficiency separation.

-

Fluorescence: Like all anthracyclines, the molecule has a conjugated quinone-hydroquinone system, allowing for highly sensitive fluorescence detection (FLD), though UV is sufficient for process intermediates.

Visualized Pathway (DOT)

Figure 1: Synthetic pathway of Doxorubicin showing the critical 14-Chloro intermediate.[2][1][3][4][5][6][7][8][9][10]

Method Development Strategy

Stationary Phase Selection

A C18 (L1) column is selected due to the hydrophobic nature of the anthracycline backbone.

-

Rationale: The chlorine atom at C-14 increases lipophilicity relative to Doxorubicin (C-14 OH). A standard C18 phase provides excellent selectivity based on these polarity differences.

-

Recommendation: Use a column with high carbon load and end-capping to minimize peak tailing caused by the interaction of the amine sugar (daunosamine) with residual silanols.

Mobile Phase Design

-

pH Control (Critical): The mobile phase must be acidic (pH 2.0 – 3.0).

-

Why? Acidic pH protonates the amino sugar (pKa ~8.2), improving solubility, and critically, stabilizes the C-14 chloride . Neutral or basic pH triggers rapid hydrolysis to Doxorubicin during the run.

-

-

Buffer: 0.1% Formic Acid or 20 mM Sodium Phosphate (pH 2.5). Formic acid is preferred for LC-MS compatibility and simplicity.

Detailed Experimental Protocol

Chromatographic Conditions

| Parameter | Specification | Notes |

| Instrument | HPLC/UHPLC with UV or FLD | Agilent 1260/1290 or equivalent |

| Column | C18, 4.6 x 150 mm, 3.5 µm or 5 µm | e.g., Zorbax Eclipse Plus or Symmetry C18 |

| Mobile Phase A | 0.1% Formic Acid in Water | pH ~2.7; Filtered (0.22 µm) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | HPLC Grade |

| Flow Rate | 1.0 mL/min | Adjust for backpressure if using sub-2µm |

| Temperature | 20°C - 25°C | Do not heat. Heat accelerates degradation. |

| Injection Volume | 5 - 10 µL | Keep low to prevent band broadening |

| Detection | UV: 254 nm (Quant), 480 nm (Selectivity) | 480 nm avoids non-anthracycline impurities |

| Run Time | 25 Minutes | Includes re-equilibration |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 75 | 25 | Equilibrate |

| 12.0 | 50 | 50 | Linear Gradient |

| 15.0 | 10 | 90 | Wash |

| 17.0 | 10 | 90 | Hold |

| 17.1 | 75 | 25 | Return to Initial |

| 25.0 | 75 | 25 | Re-equilibration |

Sample Preparation (Critical Step)

-

Solvent: Dissolve samples in Mobile Phase A (Acidic Water) : Acetonitrile (50:50) .

-

Precaution: NEVER dissolve 14-Chlorodaunorubicin in pure water or basic buffers. It will hydrolyze immediately.

-

Storage: Autosampler must be cooled to 4°C . Analyze samples within 4 hours of preparation.

Workflow Visualization

Figure 2: Analytical Workflow emphasizing stability controls.

System Suitability & Validation Criteria

To ensure the method is "self-validating" as per E-E-A-T standards, the following criteria must be met before every sample set.

Elution Order & Selectivity

Due to polarity differences, the expected elution order on a standard C18 column is:

-

Doxorubicin (Most Polar, 14-OH)

-

Daunorubicin (Intermediate, 14-H)

-

14-Chlorodaunorubicin (Least Polar, 14-Cl)

Acceptance Criteria Table

| Parameter | Acceptance Limit | Rationale |

| Resolution (Rs) | > 2.0 between Dauno and 14-Cl | Ensures accurate quantitation of the intermediate. |

| Tailing Factor | < 1.5 | Anthracyclines tend to tail; high tailing reduces sensitivity. |

| Precision (RSD) | < 2.0% (n=6 injections) | Verifies system stability. |

| LOD | ~0.05 µg/mL (UV) | Required for impurity tracking. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Splitting | Solvent mismatch | Ensure sample diluent matches initial mobile phase strength (25% ACN). |

| 14-Cl Peak Area Decreasing | On-column degradation | Check mobile phase pH (must be < 3.0). Lower column temp to 20°C. |

| Broad Peaks | Secondary interactions | Add 0.1% TEA (Triethylamine) to mobile phase only if using a phosphate buffer system (not with Formic Acid). |

| Ghost Peaks | Carryover | Anthracyclines stick to steel. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid. |

References

-

United States Pharmacopeia (USP). Doxorubicin Hydrochloride Monograph. USP-NF Online. (Standard for anthracycline impurity profiling and resolution requirements).

-

European Pharmacopoeia (Ph. Eur.). Daunorubicin Hydrochloride.[11][8] (Provides baseline separation parameters for daunorubicin related substances).

-

Respaud, R., et al. (2014). "A stability-indicating, ion-pairing, reversed-phase liquid chromatography method for studies of daunorubicin degradation." Journal of Pharmaceutical and Biomedical Analysis. (Establishes stability of anthracyclines in acidic media).

-

Johansen, M., et al. (2013). "HPLC Method Development for Quantification of Doxorubicin." Molecules. (Discusses fluorescence vs UV detection for anthracyclines).

Sources

- 1. US5008380A - Process for the conversion of daunorubicin into doxorubicin - Google Patents [patents.google.com]

- 2. A stability-indicating, ion-pairing, reversed-phase liquid chromatography method for studies of daunorubicin degradation in i.v. infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uspnf.com [uspnf.com]

- 4. mdpi.com [mdpi.com]

- 5. An improved HPLC method for therapeutic drug monitoring of daunorubicin, idarubicin, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijprajournal.com [ijprajournal.com]

- 7. ekjcp.org [ekjcp.org]

- 8. uspbpep.com [uspbpep.com]

- 9. researchgate.net [researchgate.net]

- 10. Equivalence Ratio for Daunorubicin to Doxorubicin in Relation to Late Heart Failure in Survivors of Childhood Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Resolution Mass Spectrometry for the Characterization and Quantification of 14-Chlorodaunorubicin

Abstract

This application note presents a comprehensive guide for the analysis of 14-Chlorodaunorubicin, a potent anthracycline antibiotic, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, providing robust protocols for sample preparation, chromatographic separation, and mass spectrometric detection. The aim is to achieve high sensitivity and selectivity for the accurate characterization and quantification of 14-Chlorodaunorubicin in various matrices.

Introduction

14-Chlorodaunorubicin is a derivative of the well-known chemotherapeutic agent daunorubicin. Anthracyclines represent a critical class of anti-cancer drugs, known for their efficacy against a wide range of malignancies.[1][2] The introduction of a chlorine atom at the 14th position of the daunorubicin structure can significantly alter its biological activity and pharmacokinetic profile. Therefore, precise and reliable analytical methods are paramount for its development, from synthesis verification to metabolic studies.

Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), stands as the gold standard for the analysis of pharmaceutical compounds due to its unparalleled sensitivity and specificity.[3][4] This document provides a detailed protocol for the analysis of 14-Chlorodaunorubicin, leveraging these advanced analytical techniques.

Chemical Properties of 14-Chlorodaunorubicin

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.

| Property | Value | Source |

| Chemical Formula | C27H28ClNO10 | |

| Molecular Weight | 561.96 g/mol | |

| Synonyms | 14-Chlorodaunomycin, 14-Chlororubomycin | |

| Chemical Name | (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy]-8-(2-chloroacetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione |

Experimental Workflow

The overall experimental workflow for the analysis of 14-Chlorodaunorubicin is depicted below. This process ensures the sample is adequately prepared for introduction into the LC-MS/MS system, leading to reliable and reproducible results.

Caption: Overall experimental workflow for 14-Chlorodaunorubicin analysis.

Detailed Protocols

Sample Preparation

The choice of sample preparation protocol is critical and depends on the sample matrix. For plasma samples, a protein precipitation step is necessary to remove larger molecules that can interfere with the analysis.[5][6]

Protocol: Protein Precipitation for Plasma Samples

-

Aliquot: Transfer 100 µL of plasma sample into a clean microcentrifuge tube.

-

Internal Standard: Add 10 µL of an internal standard solution (e.g., Daunorubicin-d3 or a structurally similar compound not present in the sample). The use of a stable-isotope labeled internal standard is highly recommended to ensure the highest accuracy.[4]

-

Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample. The addition of acid helps in protein denaturation and improves the solubility of the analyte.

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

-

Evaporation (Optional): For samples with low expected concentrations, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase starting condition.

-

Injection: The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography

A reversed-phase C18 column is well-suited for the separation of anthracyclines.[3][6] A gradient elution is employed to ensure good peak shape and separation from potential matrix components.

UPLC Parameters

| Parameter | Recommended Setting |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient | 10% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min. |

Mass Spectrometry

Electrospray ionization in positive ion mode is highly effective for the ionization of anthracyclines.[2][6] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification.[5]

Mass Spectrometer Parameters (Triple Quadrupole)

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 450 °C |

| Desolvation Gas Flow | 800 L/hr (Nitrogen) |

| Cone Gas Flow | 50 L/hr (Nitrogen) |

| Collision Gas | Argon |

MRM Transitions for 14-Chlorodaunorubicin

To determine the optimal MRM transitions, the compound is first infused into the mass spectrometer to identify the precursor ion and its major fragment ions. Based on the structure of 14-Chlorodaunorubicin and known fragmentation patterns of similar anthracyclines, the following are proposed transitions. The cleavage of the glycosidic bond resulting in the loss of the daunosamine sugar moiety is a characteristic fragmentation pathway for anthracyclines.[1][2]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 14-Chlorodaunorubicin | 562.1 (Quantifier) | 397.1 | 25 |

| 14-Chlorodaunorubicin | 562.1 (Qualifier) | 379.1 | 35 |

| Internal Standard (e.g., Daunorubicin) | 528.2 | 363.1 | 22 |

Proposed Fragmentation Pathway

The fragmentation of 14-Chlorodaunorubicin in the collision cell of the mass spectrometer is crucial for its selective detection. The primary fragmentation event is the cleavage of the O-glycosidic bond.

Caption: Proposed fragmentation of 14-Chlorodaunorubicin in MS/MS.

Data Analysis and Performance Characteristics

The developed method should be validated according to established guidelines to ensure its reliability.[3] Key validation parameters include linearity, sensitivity (limit of detection and quantification), accuracy, precision, and matrix effect.

Exemplary Performance Data

| Parameter | Result |

| Linear Range | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

Conclusion

The LC-MS/MS method detailed in this application note provides a highly sensitive and selective approach for the analysis of 14-Chlorodaunorubicin. The protocols for sample preparation, chromatographic separation, and mass spectrometric detection are robust and can be adapted for various research and development needs. The characteristic fragmentation of the glycosidic bond allows for confident identification and quantification of this potent anthracycline. This method serves as a valuable tool for advancing the understanding of 14-Chlorodaunorubicin's pharmacology and for quality control during its production.

References

-

Bloom, J., Lehman, P., Israel, M., Rosario, O., & Korfmacher, W. A. (1992). Mass spectral characterization of three anthracycline antibiotics: a comparison of thermospray mass spectrometry to particle beam mass spectrometry. Journal of analytical toxicology, 16(4), 223–227. [Link]

-

de Bruijn, P., Verweij, J., Loos, W. J., & Sparreboom, A. (2017). Development and validation of an UPLC-ESI–MS/MS method for simultaneous quantification of antineoplastic agents and their metabolites in human plasma. Cancer Chemotherapy and Pharmacology, 80(5), 963-973. [Link]

-

Gong, X., Amreddy, N., & Chen, H. (2016). Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma. Molecules, 21(11), 1459. [Link]

-

Tóth, G. K., & Mező, G. (2025). Advances and Challenges in Structural Studies of Bioactive Peptide-Anthracycline Conjugates: A Mass Spectrometric Insight. Molecules, 30(10), 2285. [Link]

-

Widler, B., Decosterd, L. A., & Csajka, C. (2020). Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic anticancer drugs: A review. Journal of Chromatography B, 1159, 122288. [Link]

-

Yang, Y. (2007). Development and validation of a high-performance liquid chromatography-tandem mass spectrometric method for quantification of daunorubicin in rat plasma. Talanta, 71(2), 596–604. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Mass spectral characterization of three anthracycline antibiotics: a comparison of thermospray mass spectrometry to particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 4. api.unil.ch [api.unil.ch]

- 5. Development and validation of a high-performance liquid chromatography-tandem mass spectrometric method for quantification of daunorubicin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 14-Chlorodaunorubicin for Inducing DNA Damage

Abstract

This guide details the protocol for utilizing 14-Chlorodaunorubicin (14-Cl-DNR), a reactive anthracycline derivative, to induce controlled DNA double-strand breaks (DSBs) in mammalian cell culture. While structurally analogous to Daunorubicin and Doxorubicin, the presence of a chloromethyl group at the C-14 position confers distinct physicochemical properties and reactivity profiles. This application note synthesizes handling requirements, dose-optimization strategies, and validation assays to ensure reproducible DNA damage induction, specifically targeting Topoisomerase II-mediated strand scission.

Introduction & Mechanism of Action

Chemical Context

14-Chlorodaunorubicin (CAS: 121250-06-4) acts as a critical intermediate in the synthesis of Doxorubicin from Daunorubicin. Unlike Daunorubicin (C14-CH₃) or Doxorubicin (C14-CH₂OH), the C14-chloromethyl moiety serves as a reactive electrophile. In biological systems, this agent functions primarily as a Topoisomerase II poison , stabilizing the cleavable complex and preventing DNA religation.[1]

Mechanistic Pathway

The compound intercalates between DNA base pairs, disrupting the torsion during replication and transcription.[1] The "trapped" Topoisomerase II-DNA complex results in the accumulation of DSBs, triggering the DNA Damage Response (DDR) cascade:

-

Intercalation: Rapid nuclear uptake and insertion into DNA.

-

Ternary Complex Stabilization: Freezes Topo II covalently bound to broken DNA ends.

-

Signal Transduction: Activation of ATM/ATR kinases.

-

Marker Phosphorylation: Rapid phosphorylation of Histone H2AX (

-H2AX) at Ser139.

Figure 1: Mechanism of Action for 14-Chlorodaunorubicin-induced DNA damage signaling.

Material Handling & Stability (Critical)

Safety Warning: 14-Chlorodaunorubicin is a potent cytotoxic agent and potential vesicant. Handle in a Class II Biosafety Cabinet.

Reconstitution

The chloromethyl group is susceptible to hydrolysis and nucleophilic attack. Do not use buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT,

| Parameter | Specification |

| Solvent | Anhydrous DMSO (Dimethyl sulfoxide) |

| Stock Concentration | 10 mM (Recommended) |

| Storage | -80°C (Long term), -20°C (Working aliquots) |

| Light Sensitivity | High (Protect from light at all times) |

| Stability | Use working aliquots within 1 month; avoid freeze-thaw cycles. |

Protocol:

-

Weigh powder in a static-free environment.

-

Dissolve in anhydrous DMSO to 10 mM. Vortex gently.

-

Aliquot into light-protective (amber) tubes (10-20

L per tube). -

Store immediately at -80°C.

Experimental Protocol: DNA Damage Induction

Dose-Finding (IC50 Determination)

Before mechanistic studies, determine the sensitivity of your specific cell line. 14-Cl-DNR potency often mirrors Doxorubicin but can vary due to uptake kinetics.

-

Seed Cells: 5,000 – 10,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment: Prepare serial dilutions in complete media (Range: 1 nM to 10

M).-

Note: Keep DMSO concentration < 0.5% in final media.

-

-

Incubation: 24h, 48h, or 72h (depending on assay endpoint).

-

Readout: MTT, CellTiter-Glo, or Crystal Violet assay.

Kinetic Induction of DSBs (Time-Course)

For studying DNA repair signaling, a short "pulse" treatment is often preferred over continuous exposure.

Materials:

-

Adherent cells (e.g., HeLa, U2OS, MCF-7) seeded on coverslips or 6-well plates.

-

14-Chlorodaunorubicin Stock (10 mM).

-

Fresh Culture Media.

Step-by-Step Workflow:

-

Synchronization (Optional): Serum starve cells for 16h if G0/G1 synchronization is required to isolate repair mechanisms from replication stress.

-

Pulse Treatment:

-

Dilute stock to 0.5 – 2.0

M in pre-warmed media. -

Aspirate old media; add drug-containing media.

-

Incubate for 1 hour at 37°C.

-

-

Wash & Recovery:

-

Aspirate drug media.

-

Wash 2x with warm PBS (gentle).

-

Add fresh drug-free media.

-

-

Harvest Timepoints:

-

T=0h (Immediate damage): Fix immediately after wash.

-

T=1h – 24h: Fix at intervals to monitor

-H2AX foci resolution (repair kinetics).

-

Figure 2: Experimental workflow for pulse-chase DNA damage analysis.

Validation Assays

Immunofluorescence for -H2AX (Gold Standard)

This assay quantifies the DSB burden.

-

Fixation: 4% Paraformaldehyde (15 min, RT).

-

Permeabilization: 0.2% Triton X-100 in PBS (10 min).

-

Blocking: 3% BSA in PBS (30 min).

-

Primary Antibody: Anti-phospho-Histone H2AX (Ser139) [Clone JBW301 is standard]. Dilute 1:500 in blocking buffer. Incubate O/N at 4°C.

-

Secondary Antibody: Alexa Fluor 488/594 conjugate (1:1000, 1h RT).

-

Imaging: Confocal microscopy. Count foci per nucleus.

-

Expected Result: Untreated < 5 foci/cell; Treated (1h) > 50 foci/cell (pan-nuclear staining if dose is too high).

-

Alkaline Comet Assay

Detects physical DNA strand breaks (single and double).

-

Utility: Confirms that 14-Cl-DNR causes physical breaks, not just signaling activation.

-

Protocol Note: Perform under low light to prevent background UV damage. 14-Cl-DNR treated cells will show significant "tail moment" compared to controls.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| Precipitation in Media | Stock concentration too high or media too cold. | Dilute stock into warm media while vortexing. Keep final DMSO < 0.5%.[2] |

| High Background Fluorescence | Anthracyclines are naturally fluorescent (Red/Orange). | Use green fluorophores (Alexa 488) for IF. Avoid red channels (594/647) if drug accumulation is high, or wash cells extensively before fixation. |

| No DNA Damage Signal | Drug degradation. | 14-Cl-DNR hydrolyzes in moisture. Use fresh aliquots. Verify stock color (should be deep red). |

| Pan-nuclear Staining | Dose too high (Apoptosis). | Reduce dose to 0.1 - 0.5 |

Chemical Note: 14-Chlorodaunorubicin is often used as a precursor to 14-alkylderivatives. If your study involves "click chemistry" or nucleophilic substitution, the C14-Cl is your reactive site. Ensure pH is controlled (pH 7.5-8.0) to facilitate substitution if modification is the goal.

References

-

PubChem. (n.d.). Compound Summary: 14-Chlorodaunorubicin.[3] National Center for Biotechnology Information. Retrieved from [Link]

-

Pommier, Y., et al. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & Biology. (Mechanism reference for Anthracycline/TopoII poisoning). Retrieved from [Link]

-

Minotti, G., et al. (2004). Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity. Pharmacological Reviews. (Grounding for Doxorubicin/Daunorubicin analog activity).[4][5] Retrieved from [Link]

Sources

- 1. What is the mechanism of Daunorubicin? [synapse.patsnap.com]

- 2. Molecular basis for the DNA damage induction and anticancer activity of asymmetrically substituted anthrapyridazone PDZ-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mybiosource.com [mybiosource.com]

- 4. Daunorubicin and doxorubicin, anthracycline antibiotics, a physicochemical and biological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-trifluoroacetyladriamycin-14-valerate, an analog with greater experimental antitumor activity and less toxicity than adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for developing 14-Chlorodaunorubicin resistant cell lines

Topic: A Validated Protocol for the In Vitro Development of 14-Chlorodaunorubicin Resistant Cancer Cell Lines

I. Introduction: The Challenge of Anthracycline Resistance

Anthracycline antibiotics, such as daunorubicin and its analogues, are potent chemotherapeutic agents critical in the treatment of various malignancies, particularly acute leukemias.[1] 14-Chlorodaunorubicin, a derivative of daunorubicin, exerts its cytotoxic effects primarily by intercalating with DNA and inhibiting topoisomerase II, which leads to DNA strand breaks and apoptosis.[1][2][3] Despite their efficacy, the development of drug resistance is a significant clinical obstacle, leading to treatment failure and disease relapse.[4][5]

Understanding the molecular mechanisms that drive this resistance is paramount for the development of novel therapeutic strategies to overcome it. In vitro models of drug resistance are indispensable tools for this purpose.[6][7][8] These models allow for the detailed investigation of resistance mechanisms, the identification of biomarkers, and the preclinical evaluation of new compounds or combination therapies designed to re-sensitize resistant tumors.[6][7]

This document provides a comprehensive, field-proven guide for researchers to reliably establish and validate 14-Chlorodaunorubicin resistant cancer cell lines. We will detail the principles of in vitro resistance induction, provide step-by-step protocols for two common methodologies, and outline the critical validation steps to ensure a robust and clinically relevant model.

II. Principle of In Vitro Resistance Development

The generation of a drug-resistant cell line is an application of evolutionary pressure in a controlled laboratory setting. Parental cancer cells, which are initially sensitive to a drug, are exposed to the compound over an extended period.[6][7] This process selects for a subpopulation of cells that have or develop mechanisms to survive and proliferate in the presence of the drug.[9]

There are two primary, widely-accepted strategies for inducing drug resistance in vitro:

-

Continuous Exposure with Stepwise Dose Escalation: This is the most common method, where cells are cultured in the continuous presence of the drug at a low concentration.[10] As the cells adapt and resume proliferation, the drug concentration is gradually increased.[11] This method is thought to mimic the acquisition of resistance through multiple genetic or epigenetic events over time.[10]

-

Intermittent (Pulsed) High-Dose Exposure: This method involves treating cells with a high concentration of the drug for a short period, followed by a recovery period in drug-free medium.[7][10] This strategy is designed to more closely mimic clinical dosing schedules, where patients undergo cycles of chemotherapy.[7][10] Some studies suggest that intermittent dosing can delay the development of resistance compared to continuous treatment.[12]

The choice of method can influence the type of resistance mechanisms that develop.[13] For instance, continuous exposure may more readily select for clones with stable genetic mutations, whereas intermittent exposure might lead to more transient or adaptive resistance phenotypes.[13]

III. Phase 1: Baseline Characterization of the Parental Cell Line

Before initiating the resistance induction protocol, it is critical to establish a baseline characterization of the parental cell line. This ensures that the starting cell population is healthy, well-defined, and provides a benchmark against which the resistant derivative can be compared.

Protocol 1.1: Cell Line Selection and Maintenance

-

Cell Line Selection: Choose a cell line relevant to the cancer type where 14-Chlorodaunorubicin or other anthracyclines are used (e.g., K562 or HL-60 for leukemia).[14][15] Ensure the cell line has a stable karyotype and a consistent growth rate. Start with a low-passage, authenticated cell stock to ensure reproducibility.

-

Culture Conditions: Culture the parental cells according to the supplier's recommendations (e.g., RPMI 1640 medium with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passaging: Subculture the cells when they reach 80-90% confluency to maintain them in the logarithmic growth phase.[11][16] Use a consistent passaging schedule.

Protocol 1.2: Determination of the Half-Maximal Inhibitory Concentration (IC50)

The IC50 value is the drug concentration that inhibits 50% of cell growth and is the most critical parameter for designing the resistance induction strategy.[8][11]

-

Cell Seeding: Harvest parental cells in the logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter.[16] Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell adherence (for adherent cells) or recovery.

-

Drug Preparation: Prepare a stock solution of 14-Chlorodaunorubicin in a suitable solvent (e.g., DMSO). Create a series of 2-fold or 3-fold serial dilutions in complete culture medium to cover a broad concentration range (e.g., from 1 nM to 10 µM).

-

Drug Treatment: Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various drug concentrations. Include "no-drug" (vehicle control) and "no-cell" (blank) wells.

-

Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).

-

Cell Viability Assay: Quantify cell viability using a standard method such as the MTT or CCK-8 assay, following the manufacturer's protocol.[8]

-

Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression (sigmoidal dose-response) analysis to determine the IC50 value.

IV. Phase 2: Induction of Drug Resistance

This phase describes the long-term culture process to select for resistant cells. This process can take several months and requires careful monitoring and patience.

Workflow for Developing Drug-Resistant Cell Lines

Caption: P-glycoprotein mediated drug efflux mechanism.

Example Method: Western Blot for P-glycoprotein (MDR1) Expression

-

Protein Extraction: Prepare whole-cell lysates from both parental and resistant cell lines.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane and incubate with a primary antibody specific for P-glycoprotein (MDR1). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Analysis: Compare the band intensity for P-glycoprotein between the parental and resistant cell lines. A significant increase in the resistant line is indicative of this mechanism.

Protocol 3.3: Phenotypic Characterization

Drug resistance can be associated with other phenotypic changes. [17]It is valuable to assess:

-

Morphology: Examine cells under a microscope for any changes in shape or size.

-

Proliferation Rate: Perform a growth curve analysis to compare the doubling time of resistant and parental cells in the absence of the drug.

-

Migration and Invasion: Use assays like the scratch (wound healing) assay or Transwell invasion assay to determine if the resistant cells have acquired an altered migratory or invasive potential. [17]

VI. Maintenance and Cryopreservation of Resistant Cell Lines

-

Maintenance: To maintain the selective pressure and stability of the resistant phenotype, the resistant cell line should be continuously cultured in the presence of the highest concentration of 14-Chlorodaunorubicin it can tolerate.

-

Stability Check: Periodically re-determine the IC50 (e.g., every 10-15 passages) to ensure the resistance level is stable. Some cell lines may lose their resistance over time if the drug pressure is removed. [10]* Cryopreservation: Prepare a master stock of the validated resistant cell line. Freeze multiple vials in a medium containing 10% DMSO and store them in liquid nitrogen for long-term use.

VII. References

-

ResearchGate. (n.d.). Schematic representation of the protocol used to develop... Retrieved February 3, 2026, from [Link]

-

PubMed. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved February 3, 2026, from [Link]

-

National Institutes of Health (NIH). (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved February 3, 2026, from [Link]

-

DailyMed. (n.d.). DAUNORUBICIN HYDROCHLORIDE INJECTION. Retrieved February 3, 2026, from [Link]

-

Anticancer Research. (n.d.). Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. Retrieved February 3, 2026, from [Link]

-

National Institutes of Health (NIH). (2024). Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay. Retrieved February 3, 2026, from [Link]

-

Aetna. (n.d.). Tumor Chemoresistance Assays - Medical Clinical Policy Bulletins. Retrieved February 3, 2026, from [Link]

-

Procell. (2025). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines? Retrieved February 3, 2026, from [Link]

-

National Institutes of Health (NIH). (2014). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Retrieved February 3, 2026, from [Link]

-

Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). Establishment of in-Vitro Models of Chemotherapy Resistance | Request PDF. Retrieved February 3, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors. Retrieved February 3, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). Dose Escalation Methods in Phase I Cancer Clinical Trials. Retrieved February 3, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). The impact of intermittent versus continuous exposure to EGFR tyrosine kinase inhibitor on selection of EGFR T790M-mutant drug-resistant clones in a lung cancer cell line carrying activating EGFR mutation. Retrieved February 3, 2026, from [Link]

-

BlueCross BlueShield. (n.d.). In Vitro Chemoresistance and Chemosensitivity Assays. Retrieved February 3, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). Daunorubicin - StatPearls - NCBI Bookshelf. Retrieved February 3, 2026, from [Link]

-

PubMed. (n.d.). Establishment of a daunorubicin-resistant cell line which shows multi-drug resistance by multifactorial mechanisms. Retrieved February 3, 2026, from [Link]

-

bioRxiv. (2024). Resistance patterns in drug-adapted cancer cell lines reflect complex evolution in clinical tumors. Retrieved February 3, 2026, from [Link]

-

ASCO Publications. (2025). Using Dose-Escalation and -Expansion Cohort Study as Pivotal Trial for Targeted Anticancer Drug Approval. Retrieved February 3, 2026, from [Link]

-

ecancer. (2013). Intermittent dosing may combat drug resistance. Retrieved February 3, 2026, from [Link]

-

Wikipedia. (n.d.). Daunorubicin. Retrieved February 3, 2026, from [Link]

-

Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. Retrieved February 3, 2026, from [Link]

-

Anticancer Research. (n.d.). Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. Retrieved February 3, 2026, from [Link]

-

MDPI. (n.d.). Evaluation of Pulsed Current Iontophoresis for Enhancing the Transdermal Absorption of the Osteoporosis Drug Teriparatide. Retrieved February 3, 2026, from [Link]

-

National Institutes of Health (NIH). (2023). Rational Design of Daunorubicin C-14 Hydroxylase Based on the Understanding of Its Substrate-Binding Mechanism. Retrieved February 3, 2026, from [Link]

-

Quanticate. (n.d.). Dose Expansion Phases in Oncology Trials: A Guide to RP2D. Retrieved February 3, 2026, from [Link]

-

PNAS. (n.d.). Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance. Retrieved February 3, 2026, from [Link]

-

Simbec-Orion. (2022). Dose Escalation Clinical Trials: Relapsed NHL & CLL. Retrieved February 3, 2026, from [Link]

-

medRxiv. (2022). The risk of drug resistance during long-acting antimicrobial therapy. Retrieved February 3, 2026, from [Link]

-

National Cancer Institute. (n.d.). Definition of dose-escalation study - NCI Dictionary of Cancer Terms. Retrieved February 3, 2026, from [Link]

Sources

- 1. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. DAUNORUBICIN HYDROCHLORIDE INJECTION [dailymed.nlm.nih.gov]

- 3. Daunorubicin - Wikipedia [en.wikipedia.org]

- 4. Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review | Anticancer Research [ar.iiarjournals.org]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]

- 12. Intermittent dosing may combat drug resistance - ecancer [ecancer.org]